![molecular formula C24H31N3O3 B2708470 1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine CAS No. 2034365-45-0](/img/structure/B2708470.png)
1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine is a complex organic molecule that features a piperazine ring, a pyridine ring, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Attachment of the 2,5-Dimethylphenyl Group: This step involves the alkylation of the piperazine ring with 2,5-dimethylphenyl halide in the presence of a base.
Synthesis of the Pyridine Derivative: The pyridine ring is synthesized separately, often starting from 4-hydroxypyridine, which is then alkylated with tetrahydro-2H-pyran-4-yl methanol.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyridine derivative using a suitable coupling agent like carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Piperidine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it is studied for its potential interactions with various biological targets, including receptors and enzymes.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the pyridine ring can bind to various enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(methoxy)pyridin-4-yl)methanone
- (4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(ethoxy)pyridin-4-yl)methanone
Uniqueness
The presence of the tetrahydro-2H-pyran-4-yl moiety in 1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine imparts unique steric and electronic properties, potentially enhancing its binding affinity and selectivity for certain biological targets compared to similar compounds.
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[2-(oxan-4-ylmethoxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-18-3-4-19(2)22(15-18)26-9-11-27(12-10-26)24(28)21-5-8-25-23(16-21)30-17-20-6-13-29-14-7-20/h3-5,8,15-16,20H,6-7,9-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLCKWRSCHWVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OCC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide](/img/structure/B2708387.png)
![2-(benzyloxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2708390.png)
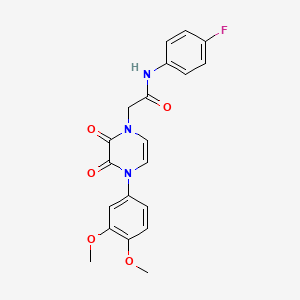

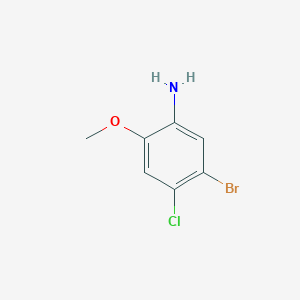
![3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/new.no-structure.jpg)
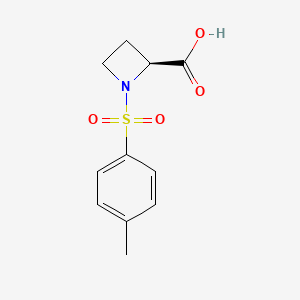
![3-(2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOIC ACID](/img/structure/B2708397.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2708399.png)
![ethyl 2-(7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2708401.png)
![2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B2708402.png)
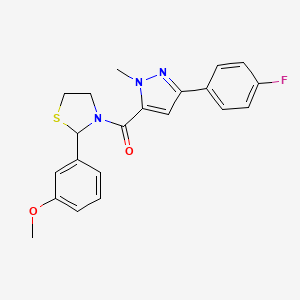
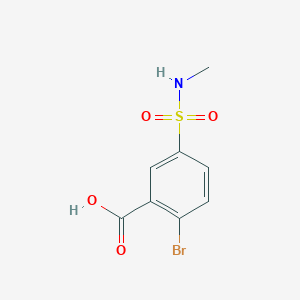
![2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2708406.png)
